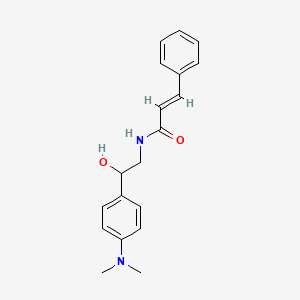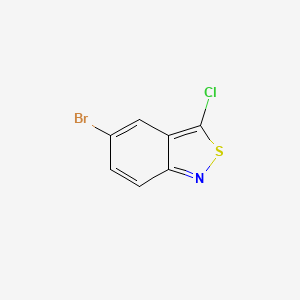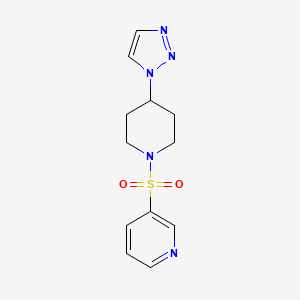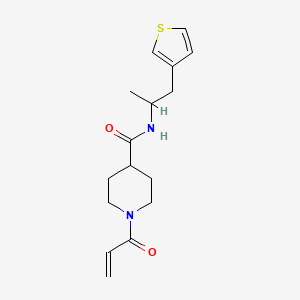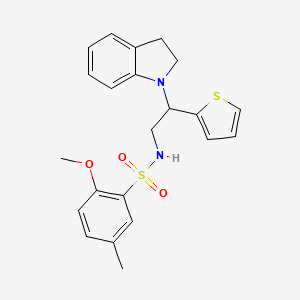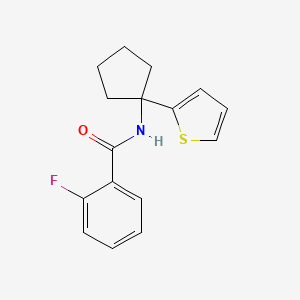
2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds is a significant area of research due to their applications in various fields such as medicinal chemistry and materials science. The papers provided discuss the synthesis of various pyridine derivatives, which are analogues to the compound of interest, "2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine". For instance, the synthesis of 2,6-di(pyrazol-1-yl)pyridine and related ligands has been reviewed, highlighting their complex chemistry and potential applications in biological sensing and spin-state transitions . Another study reports the synthesis of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives with different substituents, which were used to form iron complex salts . These examples provide insight into the methodologies that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for understanding their chemical behavior and potential applications. The crystal structure of 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride has been determined using X-ray diffraction, revealing the alternation of bond lengths in the molecule and the formation of a system of hydrogen bonds . Similarly, the crystal structure of a pyrazolo[3,4-b]pyridine derivative has been analyzed, showing that the pyrazole, pyridine, and pyran rings are almost coplanar, with the crystal packing stabilized by hydrogen bonding . These studies provide a framework for analyzing the molecular structure of "this compound" and predicting its chemical properties and reactivity.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by their molecular structure and the presence of functional groups. Although the papers do not directly address the chemical reactions of "this compound", they do provide examples of reactions involving related compounds. For instance, a pyridine-2,6-bis(oxazoline) was synthesized and used as a catalyst in enantioselective reactions, demonstrating the potential of pyridine derivatives in asymmetric synthesis . This suggests that the compound of interest may also participate in various chemical reactions, potentially serving as a catalyst or reactant in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its substituents. The papers provided do not directly discuss the properties of "this compound", but they do offer insights into the properties of related compounds. For example, the iron(II) complexes of pyridine derivatives exhibit intermolecular hydrogen bonding and display high-spin states at room temperature, with some showing partial spin-state transitions upon cooling . These findings suggest that the compound of interest may also exhibit unique physical and chemical properties, such as solubility, melting point, and magnetic properties, which would be important for its practical applications.
Aplicaciones Científicas De Investigación
Chemistry and Properties of Pyridine Derivatives : Studies have explored the vast chemistry of pyridine derivatives, including their preparation, properties, and complex compounds formed with these ligands. These compounds exhibit significant variability in their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such research underlines the foundational knowledge that could apply to the synthesis and application of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine in various fields, including material science, pharmacology, and biochemistry (Boča, Jameson, & Linert, 2011).
Corrosion Inhibitors : Quinoline derivatives, which share structural similarities with pyridine compounds, have been extensively studied for their application as anticorrosive materials. These studies emphasize the role of electron density and the ability of these compounds to form chelating complexes with metallic surfaces, suggesting potential industrial applications for related pyridine derivatives in protecting materials from corrosion (Verma, Quraishi, & Ebenso, 2020).
Environmental Safety : Research on polyfluoroalkyl substances (PFASs) and their alternatives, which include fluorinated pyridines, underscores the importance of understanding the environmental impact and safety of chemical compounds. Studies on novel fluorinated alternatives to PFASs reveal systemic multiple organ toxicities, suggesting that comprehensive toxicological evaluations are necessary for new compounds, potentially including this compound, to assess their environmental and health safety profiles (Wang et al., 2019).
Biological and Medicinal Applications : Pyridine and its derivatives are known for their wide range of biological activities, serving as the backbone for the development of numerous therapeutic agents. Research into these derivatives covers anticancer, antifungal, antibacterial, and antiviral activities, highlighting the potential for this compound to contribute to new drug developments and medicinal chemistry innovations (Altaf et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(oxetan-3-yloxy)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7-2-1-3-8(13-7)15-6-4-14-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRDPIJBVPVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2565614.png)
![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
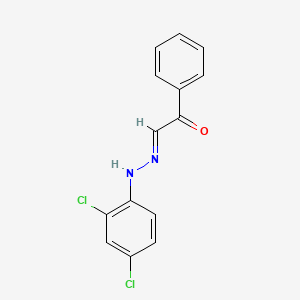
![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
